N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentanecarboxamide
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Overview
Description
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentanecarboxamide is a compound that features an isoxazole ring, a phenyl group, and a cyclopentanecarboxamide moiety. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential
Mechanism of Action
Target of Action
Similar compounds have been found to have antiviral properties, specifically against sars-cov-2 . These compounds bind to the human ACE2 protein, which is a key receptor for SARS-CoV-2 entry into host cells .
Mode of Action
Similar compounds have been shown to inhibit the binding of the sars-cov-2 spike protein to the ace2 receptor, thereby preventing viral entry .
Biochemical Pathways
By inhibiting the interaction between the sars-cov-2 spike protein and the ace2 receptor, the compound could potentially disrupt the viral entry pathway .
Result of Action
Similar compounds have been shown to exhibit antiviral activity by inhibiting the entry of sars-cov-2 into host cells .
Preparation Methods
Chemical Reactions Analysis
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentanecarboxamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoxazole derivatives are known for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . This compound’s unique structure makes it a valuable candidate for drug discovery and development.
Comparison with Similar Compounds
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentanecarboxamide can be compared with other isoxazole derivatives, such as N-(5-methylisoxazol-3-yl)malonamide and 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles . These compounds share the isoxazole ring but differ in their substituents, leading to variations in their biological activities and applications. The unique combination of the phenyl group and cyclopentanecarboxamide moiety in this compound distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(13-8-4-5-9-13)17-11-14-10-15(20-18-14)12-6-2-1-3-7-12/h1-3,6-7,10,13H,4-5,8-9,11H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUHCYXQWPEPSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.